![molecular formula C22H20ClN5O3S B2564838 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 894037-82-2](/img/structure/B2564838.png)

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

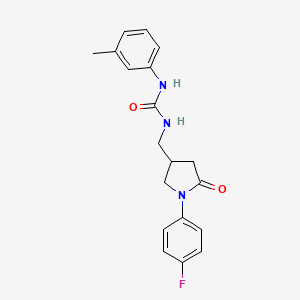

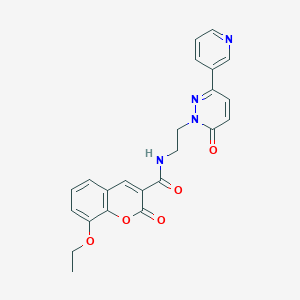

“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide” is a compound that belongs to the class of 1,2,4-triazoles . It is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole moiety . The compound has been synthesized as a potential anticancer agent .

Synthesis Analysis

The synthesis of this compound involves a [2+3]-cyclocondensation reaction of 1,2,4-triazole-3 (5)-thiol with N-arylmaleimides or with monochloroacetic acid and oxocompounds . The synthesis protocol provides a convenient access to chiral and spirocyclic systems .

Molecular Structure Analysis

The molecular structure of this compound has been determined by (1)H NMR, (13)C NMR and X-ray analysis . The structure of the compound includes a 1,2,4-triazole ring, which acts as an important pharmacophore by interacting with biological receptors with high affinity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a [2+3]-cyclocondensation reaction . The reaction results in the formation of 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones .

Scientific Research Applications

Synthesis and Structural Characterization

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide and its structural analogs have been synthesized with high yields and characterized using crystallography. These compounds have demonstrated interesting molecular structures upon analysis through single crystal diffraction, showing triclinic symmetry and comprising two independent molecules in the asymmetric unit. The molecules are essentially planar, indicating potential for various interactions and activities based on their structural configuration (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

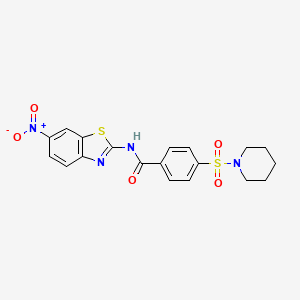

Antimicrobial Activities

Compounds structurally related to this compound have been studied for their antimicrobial properties. These studies have involved the synthesis of derivatives with slight variations in their molecular structure, demonstrating moderate antimicrobial activity against a variety of bacterial and fungal strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

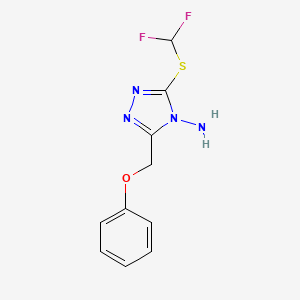

Antiallergy and Anti-inflammatory Activities

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and evaluated for their antiallergy activities, demonstrating significant potency in the rat PCA model. These compounds offer a potential pathway for the development of new antiallergy medications, highlighting the therapeutic applications of this compound related structures (Hargrave, Hess, & Oliver, 1983).

Mechanism of Action

Target of Action

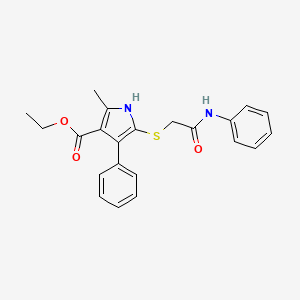

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

Similar compounds have been found to interact with various target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been reported to exhibit excellent anticancer properties .

Action Environment

Similar compounds have been studied for their stability and efficacy under various conditions .

properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-ethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-16(8-10-18)25-21(30)20(29)24-12-11-17-13-32-22-26-19(27-28(17)22)14-3-5-15(23)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVQZRDBTROKMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2564755.png)

![Benzyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2564759.png)

![7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2564761.png)

![N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2564764.png)

![(2,5-Dichlorothiophen-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564766.png)

![1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2564771.png)